Ditalimfos

Beschreibung

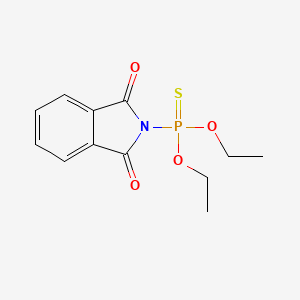

structure

Eigenschaften

IUPAC Name |

2-diethoxyphosphinothioylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO4PS/c1-3-16-18(19,17-4-2)13-11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBZIGHNGSTDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041902 | |

| Record name | Ditalimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Aldrich MSDS] | |

| Record name | Plondrel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Plondrel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5131-24-8 | |

| Record name | Ditalimfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditalimfos [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditalimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl phthalimidophosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITALIMFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80DYL6I8WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ditalimfos: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditalimfos, an organophosphate fungicide, has been utilized in agriculture for the control of various fungal pathogens. This technical guide provides an in-depth overview of its chemical properties, structure, and relevant biological interactions. The information is presented to support research, scientific analysis, and potential applications in drug development.

Chemical Properties and Structure

This compound, chemically known as O,O-diethyl phthalimidophosphonothioate, is a phthalimide fungicide.[1] Its structure is characterized by a phthalimide group attached to a phosphonothioate center with two ethyl ester groups.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(diethoxyphosphinothioyl)isoindole-1,3-dione[1] |

| CAS Number | 5131-24-8[2] |

| Molecular Formula | C₁₂H₁₄NO₄PS[2][3] |

| SMILES | CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC |

| InChIKey | MTBZIGHNGSTDJV-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 299.28 g/mol | |

| Physical Description | Colorless crystalline solid with a platelet structure | |

| Melting Point | 83-91 °C | |

| Boiling Point | Decomposes below its boiling point. One source indicates 400.3 ± 28.0 °C, though this is likely a calculated value and not experimentally verified at standard pressure. | |

| Vapor Pressure | 2.0 x 10⁻⁸ mmHg | |

| Solubility in Water | 133 mg/L at 20 °C | |

| logP (Octanol-Water Partition Coefficient) | 3.5 |

Synthesis of this compound

The commercial synthesis of this compound is a two-step process. The first step involves the reaction of phthalic anhydride with an aminothiophosphonic acid derivative to form phthalimidophosphonothioic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound.

Figure 1: Synthesis workflow for this compound.

Spectral Data

Table 3: Key Spectral Data for this compound

| Technique | Key Observations |

| ¹H NMR | Data available, specific shifts not detailed in readily accessible literature. |

| ¹³C NMR | Data available, specific shifts not detailed in readily accessible literature. |

| GC-MS | Major fragments observed at m/z 102, 130, 135, 148, 243. |

| LC-MS | Precursor ion [M+H]⁺ at m/z 300.0454, with major fragments at m/z 148.0394, 243.9829, 272.0143. |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available in the public domain. However, the following sections provide comprehensive, standard methodologies for the analysis of organophosphate pesticides like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound residues in a sample matrix.

Methodology:

-

Sample Preparation (QuEChERS Method):

-

Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add magnesium sulfate and sodium chloride (or a commercially available QuEChERS salt packet), shake for 1 minute, and centrifuge.

-

Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds and centrifuge.

-

The resulting supernatant is ready for GC-MS analysis.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 150 °C at 25 °C/min.

-

Ramp to 200 °C at 3 °C/min.

-

Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using characteristic precursor-product ion transitions for this compound. A full scan can be used for initial identification.

-

Figure 2: General workflow for GC-MS analysis of pesticide residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Acquisition time: 2-4 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: Bruker Avance 100 MHz or equivalent.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Acquisition Parameters:

-

Proton-decoupled experiment.

-

Number of scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

Mode of Action

This compound belongs to the dicarboximide class of fungicides. The precise mode of action for this class is thought to involve the disruption of the osmotic signal transduction pathway in fungi. This pathway includes a histidine kinase and a MAP (Mitogen-Activated Protein) kinase cascade. By interfering with this signaling pathway, dicarboximide fungicides disrupt the fungus's ability to regulate its internal osmotic pressure, leading to cell damage and death.

Figure 3: Proposed signaling pathway for the mode of action of dicarboximide fungicides.

Metabolic Pathway

The environmental fate of this compound involves its degradation into less complex molecules. A primary degradation pathway is the hydrolysis of the phosphonothioate ester linkage, leading to the formation of phthalimide. This process can be influenced by factors such as pH and the presence of light (photolysis). Further degradation of phthalimide can occur in the environment. In fungi, the metabolism of organophosphate pesticides can be mediated by cytochrome P450 enzymes, which typically involves oxidative reactions.

Figure 4: Simplified degradation pathway of this compound.

Conclusion

This technical guide has summarized the key chemical properties, structure, and known mechanisms of the fungicide this compound. The provided data tables and diagrams offer a structured overview for researchers and professionals in related fields. While this compound is an older pesticide with some data limitations in publicly accessible literature, the information compiled here serves as a valuable resource for understanding its fundamental characteristics and biological interactions. Further research may be required to elucidate more detailed aspects of its metabolic fate and specific molecular targets.

References

An In-depth Technical Guide to the Synthesis and Commercial Production of Ditalimfos

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and commercial production methods for the organophosphate fungicide ditalimfos, chemically known as O,O-diethyl phthalimidophosphonothioate. The document details the core chemical reactions, outlines plausible experimental protocols, and discusses the methodologies relevant to industrial-scale manufacturing. All quantitative data is presented in structured tables, and key chemical pathways and workflows are illustrated with diagrams generated using the DOT language. This guide is intended to be a valuable resource for professionals in the fields of chemical research, process development, and agrochemical manufacturing.

Introduction

This compound is an organophosphate fungicide that has been used to control a variety of fungal diseases on crops. Its chemical structure consists of a phthalimide moiety linked to a diethyl phosphonothioate group. The synthesis of this compound relies on fundamental principles of organic and organophosphorus chemistry, involving the formation of a phosphorus-nitrogen bond. This guide will explore the key synthetic routes to this compound and the likely methods employed for its commercial production.

Chemical Synthesis of this compound

The primary and most direct synthesis of this compound involves the reaction of a phthalimide precursor with a diethyl phosphonothioate derivative. A key method identified in the scientific literature is the reaction of phthalic anhydride with O,O-diethyl phosphoramidothioate in the presence of a strong base like sodium hydride.

Core Reaction Pathway

The synthesis of this compound can be achieved through the reaction of phthalic anhydride with O,O-diethyl phosphoramidothioate and sodium hydride. This reaction proceeds through the formation of intermediate species, namely sodium O,O-diethyl phosphoramidothioate and disodium N-(diethoxyphosphinothioyl)phthalamate[1].

The overall reaction can be summarized as follows:

Phthalic Anhydride + O,O-Diethyl Phosphoramidothioate + Sodium Hydride → O,O-Diethyl Phthalimidophosphonothioate (this compound)

Figure 1: Core synthesis pathway of this compound.

Plausible Experimental Protocol

Based on general principles of organic synthesis and the identified reaction, a plausible laboratory-scale experimental protocol is detailed below. Note: This is a representative protocol and would require optimization.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Phthalic Anhydride | 148.12 | 1.53 | >99% |

| O,O-Diethyl phosphoramidothioate | 169.16 | 1.137 | >98% |

| Sodium Hydride (60% dispersion in oil) | 24.00 | ~0.92 | 60% |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | >99.9% |

| Diethyl Ether | 74.12 | 0.713 | >99% |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | >99.5% |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride in mineral oil.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is cooled in an ice bath. A solution of O,O-diethyl phosphoramidothioate in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, a solution of phthalic anhydride in anhydrous THF is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Commercial Production Methods

The commercial production of this compound would involve scaling up the laboratory synthesis with a focus on efficiency, safety, and cost-effectiveness. The process would likely be a batch or semi-batch operation in a chemical manufacturing plant. A key historical manufacturer of this compound was the Dow Chemical Company.

Raw Material Sourcing and Handling

The primary raw materials for this compound production are phthalic anhydride, a phosphorus source, diethylamine, and a sulfur source. Phthalic anhydride is a common industrial chemical. The synthesis of the O,O-diethyl phosphonothioate intermediate is a critical step.

Synthesis of Key Intermediates

A probable intermediate for the commercial synthesis is O,O-diethyl chlorothiophosphate. This can be synthesized from phosphorus pentasulfide and ethanol, followed by chlorination.

References

Biological Activity Spectrum of Ditalimfos Against Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditalimfos is an organophosphate and phthalimide fungicide recognized for its protective and curative action against a range of fungal pathogens. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, detailing its known and inferred mechanisms of action, target fungi, and the experimental protocols used to assess its efficacy. Due to the limited availability of recent research on this obsolete fungicide, this guide combines established data with inferred knowledge based on its chemical classification to provide a thorough resource for research and development professionals.

Introduction

This compound, chemically known as O,O-diethyl phthalimidophosphonothioate, is a non-systemic fungicide. It has been historically used in agriculture to control various fungal diseases, most notably powdery mildew and apple scab. Its classification as both an organophosphate and a phthalimide fungicide suggests a multi-faceted mode of action, likely contributing to its efficacy. This document aims to consolidate the available information on this compound's antifungal properties, provide standardized experimental methodologies for its evaluation, and explore its potential impact on fungal signaling pathways.

Biological Activity Spectrum

The primary application of this compound has been in the control of commercially significant plant pathogenic fungi.

Target Fungi:

-

Podosphaera leucotricha: The causal agent of powdery mildew in apples. This compound has been shown to reduce sporulation of this fungus, indicating an impact on its reproductive cycle.

-

Venturia inaequalis: The fungus responsible for apple scab. This compound was used for the management of this disease.

While specific data is limited, based on its chemical class, the spectrum of this compound may extend to other fungi sensitive to organophosphate and phthalimide compounds.

Quantitative Data on Antifungal Activity

A comprehensive search of available literature and databases did not yield specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against specific fungal species. This is likely due to its status as an older, obsolete fungicide, with much of the original registration data not being publicly accessible.

To facilitate future research and comparison, the following table structure is recommended for presenting such data once obtained.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Assay Type | Endpoint | Concentration (µg/mL) | Reference |

| Podosphaera leucotricha | Mycelial Growth Inhibition | IC50 | Data not available | |

| Spore Germination Assay | MIC | Data not available | ||

| Venturia inaequalis | Mycelial Growth Inhibition | IC50 | Data not available | |

| Spore Germination Assay | MIC | Data not available | ||

| [Other Fungal Species] | Data not available |

Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated in publicly available literature. However, based on its chemical structure, its mode of action is believed to be twofold:

-

Disruption of Fungal Respiration: As a phthalimide fungicide, this compound is thought to interfere with mitochondrial respiration. Phthalimides can react with thiol-containing enzymes, which are crucial components of the mitochondrial electron transport chain. This disruption would lead to a decrease in ATP production and ultimately inhibit fungal growth.

-

Enzyme Inhibition (Organophosphate Activity): Organophosphates are known inhibitors of serine hydrolases, most notably acetylcholinesterase in insects and animals. While fungi do not have a nervous system, they do possess esterases that could be potential targets. Inhibition of essential esterases could disrupt various metabolic processes within the fungal cell. It is also plausible that this compound is metabolized within the fungus to a more potent inhibitory compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal activity of this compound. These protocols are based on standard antifungal susceptibility testing methods.

Broth Dilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against filamentous fungi.

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Fungal isolate

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for quantitative reading)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in the broth medium in the 96-well plate to achieve a range of desired concentrations (e.g., 0.0625 to 64 µg/mL).

-

Inoculum Preparation: Prepare a spore suspension of the test fungus from a fresh culture in sterile saline with 0.05% Tween 80. Adjust the spore concentration to approximately 1-5 x 10^5 spores/mL using a hemocytometer.

-

Inoculation: Add 100 µL of the spore suspension to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final spore concentration of 0.5-2.5 x 10^5 spores/mL.

-

Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Spore Germination Assay

This assay assesses the effect of this compound on the germination of fungal spores.

Materials:

-

This compound

-

DMSO

-

Spore suspension of the test fungus

-

Potato Dextrose Agar (PDA) or a similar nutrient-rich agar

-

Sterile microscope slides and coverslips

-

Humid chamber

Procedure:

-

Prepare this compound concentrations: Prepare a range of this compound concentrations in a suitable buffer or liquid medium.

-

Spore Suspension: Prepare a fresh spore suspension of the fungus in sterile water and adjust the concentration to 1 x 10^6 spores/mL.

-

Incubation: Mix equal volumes of the spore suspension and the this compound solutions. A control with no this compound should be included.

-

Microscopy: Place a drop of each mixture on a microscope slide, cover with a coverslip, and place the slides in a humid chamber.

-

Observation: Incubate at the optimal temperature for the fungus. After a set time (e.g., 6, 12, and 24 hours), observe the spores under a microscope.

-

Data Collection: Count the number of germinated and non-germinated spores in at least three different fields of view for each concentration. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

-

Analysis: Calculate the percentage of spore germination inhibition for each this compound concentration compared to the control.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing antifungal activity and a hypothesized signaling pathway affected by this compound.

Conclusion

The Environmental Odyssey of Ditalimfos: A Technical Guide to its Fate and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data on the environmental fate and ecotoxicity of the organophosphate fungicide Ditalimfos are scarce in publicly available scientific literature. This guide synthesizes the available information, including data on its primary degradation product, phthalimide, and provides a framework for understanding its potential environmental impact based on its chemical class. Significant data gaps persist, underscoring the need for further research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a pesticide is crucial for predicting its behavior and persistence in the environment. While a comprehensive dataset for this compound is not available, some key parameters have been reported. For context, the properties of its major degradation product, phthalimide, are also presented.

| Property | This compound | Phthalimide | Source |

| Molecular Formula | C₁₂H₁₄NO₄PS | C₈H₅NO₂ | [1] |

| Molar Mass | 299.28 g/mol | 147.13 g/mol | [1] |

| Water Solubility | 133 mg/L (at 20°C, pH 7) | 370 mg/L (at 25°C) | [2][3] |

| Vapor Pressure | 2.67 x 10⁻⁹ Pa (2 x 10⁻⁸ mmHg) | 5.6 x 10⁻⁴ Pa (at 25°C) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | Data Not Available | 1.15 |

Note: The moderate water solubility of this compound suggests a potential for mobility in aqueous environments, while its very low vapor pressure indicates that volatilization from soil or water surfaces is likely to be negligible. The Log Kₒw for phthalimide suggests a low potential for bioaccumulation. The absence of a Log Kₒw value for this compound is a critical data gap for assessing its bioaccumulation potential.

Environmental Fate

The environmental fate of a pesticide encompasses its degradation, mobility, and persistence in various environmental compartments, including soil, water, and air.

Degradation

This compound is an organophosphate fungicide, a class of pesticides known to undergo degradation through various pathways, including hydrolysis, photolysis, and microbial metabolism. The primary degradation pathway for this compound involves the cleavage of the phosphorus-nitrogen bond, leading to the formation of phthalimide and diethyl phosphonothioic acid.

Abiotic Degradation:

-

Hydrolysis: While specific hydrolysis data for this compound is unavailable, organophosphates, in general, are susceptible to hydrolysis, with the rate being pH-dependent. Its degradation product, phthalimide, hydrolyzes to phthalamic acid and subsequently to phthalic acid and ammonia. The hydrolysis of phthalimide is significantly faster under basic conditions, with a half-life of 1.1 hours at pH 9, compared to 57 hours at pH 7 and 115 days at pH 4 at 25°C.

-

Photolysis: Information on the photolytic degradation of this compound is lacking. Phthalimide, however, can undergo direct photolysis in water as it absorbs UV light. In the atmosphere, phthalimide is expected to be degraded by photochemically produced hydroxyl radicals, with a calculated half-life of approximately 2.6 days.

Biotic Degradation:

The degradation pathway of this compound is visualized in the following diagram:

Mobility

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff.

-

Soil Sorption: No soil organic carbon-water partitioning coefficient (Koc) values for this compound are available in the reviewed literature. The AERU database qualitatively describes this compound as "slightly mobile." For its degradation product, phthalimide, the calculated Koc values are low (10.75-10.84), indicating a low sorption potential to soil and sediment and thus high mobility.

-

Leaching Potential: Given its moderate water solubility and the high mobility of its degradation product, there is a potential for this compound and/or its metabolites to leach into groundwater, particularly in soils with low organic matter content.

Ecotoxicity

Ecotoxicity data are essential for assessing the potential harm of a pesticide to non-target organisms. As with its environmental fate, specific ecotoxicity data for this compound are very limited.

Aquatic Ecotoxicity

No specific data on the toxicity of this compound to fish, aquatic invertebrates (like Daphnia magna), or algae were found. This is a major data gap in its environmental risk profile.

For its degradation product, phthalimide , the following data are available:

| Organism | Endpoint | Value | Source |

| Daphnia magna (Water Flea) | 21-day NOEC (reproduction) | 7.6 mg/L | |

| Daphnia magna (Water Flea) | 21-day EC₅₀ (reproduction) | 15.8 mg/L | |

| Algae (Pseudokirchneriella subcapitata) | 72-hour EC₅₀ (growth inhibition) | > 100 mg/L | |

| Fish (Cyprinus carpio) | 96-hour LC₅₀ | > 100 mg/L |

These data indicate that phthalimide has a low order of acute and chronic toxicity to the aquatic organisms tested.

Terrestrial Ecotoxicity

-

Birds: The AERU database indicates a "Moderate" acute toxicity hazard to birds for this compound, but no quantitative data (e.g., LD₅₀) are provided.

-

Earthworms: No data on the toxicity of this compound to earthworms were found.

-

Bees: No data on the toxicity of this compound to bees were found.

-

Soil Microorganisms: As an organophosphate pesticide, this compound has the potential to impact soil microbial communities by inhibiting enzyme activities. However, specific studies on this compound are lacking.

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are not available in the public domain. However, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are typically employed for generating environmental fate and ecotoxicity data for pesticides.

A generalized workflow for assessing the environmental fate of a pesticide is outlined below:

Signaling Pathways and Mode of Action

This compound is an organophosphate pesticide. The primary mode of action for many organophosphates is the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which can be lethal to target pests. This mode of action is not specific to insects and can also affect non-target organisms, including vertebrates and invertebrates, leading to neurotoxic effects. The AERU database suggests that this compound may also disrupt fungal respiration and growth. There is no specific information available on the effects of this compound on other signaling pathways in non-target organisms.

The generalized mechanism of acetylcholinesterase inhibition is depicted below:

Conclusion and Data Gaps

The available data on the environmental fate and ecotoxicity of this compound are insufficient for a comprehensive risk assessment. While some physicochemical properties are known and its primary degradation product, phthalimide, has been studied, critical information on the parent compound is missing.

Key Data Gaps:

-

Log Kₒw: Essential for predicting bioaccumulation potential.

-

Degradation Kinetics: Half-life data for hydrolysis, photolysis, and microbial degradation in soil and water are needed to assess persistence.

-

Mobility: A measured soil sorption coefficient (Koc) is required to accurately model leaching potential.

-

Ecotoxicity: Acute and chronic toxicity data for a range of aquatic and terrestrial organisms (fish, invertebrates, algae, earthworms, birds, and bees) are urgently needed.

-

Signaling Pathways: Research into the specific molecular and cellular effects on non-target organisms is required.

The lack of this fundamental information highlights the challenges in evaluating the environmental risks of older or less common pesticides. For a complete and reliable assessment of this compound, further experimental studies following standardized guidelines are imperative. Researchers and drug development professionals should be aware of these data gaps when considering the environmental implications of this and similar compounds.

References

Toxicological Profile of Ditalimfos in Non-Target Organisms: A Technical Guide

Disclaimer: As of November 2025, publicly accessible, quantitative toxicological data for the active substance Ditalimfos is exceptionally scarce. This compound is an organophosphate fungicide that is not approved for use in the European Union.[1] Due to the limited availability of specific toxicity values for this compound, this guide will utilize toxicological data for Chlorpyrifos , a widely studied organophosphate insecticide, as a surrogate to illustrate the required data presentation, experimental protocols, and toxicological principles. This approach provides a framework for understanding the potential ecological risks of an organophosphate compound like this compound, while clearly acknowledging the data substitution.

This technical guide provides a comprehensive overview of the toxicological effects of organophosphate pesticides, using Chlorpyrifos as a case study, on various non-target organisms. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Executive Summary

Organophosphate pesticides are a class of chemicals that function primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[2] This mode of action, while effective against target pests, can also impact a wide range of non-target organisms, leading to potential ecological harm. This document outlines the acute toxicity of the organophosphate insecticide Chlorpyrifos to key indicator species from different environmental compartments, including aquatic and terrestrial ecosystems. It details the standardized experimental methodologies used to derive these toxicity endpoints and visualizes the underlying biochemical pathway of toxicity and the workflow of a standard ecotoxicological test.

Quantitative Toxicity Data

The following tables summarize the acute toxicity of Chlorpyrifos to a range of non-target organisms. The data is presented to facilitate comparison across different species and trophic levels.

Table 1: Acute Toxicity of Chlorpyrifos to Aquatic Organisms

| Species | Taxonomic Group | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Fish | 96-hr LC50 | 0.8 - 3.0 | 96 hours | U.S. EPA |

| Bluegill Sunfish (Lepomis macrochirus) | Fish | 96-hr LC50 | 1.1 | 96 hours | U.S. EPA |

| Daphnia magna | Aquatic Invertebrate | 48-hr EC50 | 0.1 | 48 hours | U.S. EPA |

| Green Algae (Pseudokirchneriella subcapitata) | Algae | 72-hr EC50 | >100 | 72 hours | U.S. EPA |

Table 2: Acute Toxicity of Chlorpyrifos to Terrestrial Organisms

| Species | Taxonomic Group | Endpoint | Value | Units | Reference |

| Bobwhite Quail (Colinus virginianus) | Bird | Acute Oral LD50 | 12.3 | mg/kg bw | U.S. EPA |

| Mallard Duck (Anas platyrhynchos) | Bird | Acute Dietary LC50 | 83 | mg/kg diet | U.S. EPA |

| Honey Bee (Apis mellifera) | Insect | Acute Contact LD50 | 0.07 | µ g/bee | U.S. EPA |

| Honey Bee (Apis mellifera) | Insect | Acute Oral LD50 | 0.1 | µ g/bee | U.S. EPA |

| Earthworm (Eisenia fetida) | Annelid | 14-day LC50 | 61 | mg/kg soil | U.S. EPA |

Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals. These protocols ensure data quality, reproducibility, and comparability.

Aquatic Toxicity Testing

3.1.1 Daphnia sp., Acute Immobilization Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.[3][4][5]

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

-

Test Design: Daphnids are exposed to the test substance in at least five concentrations, typically in a geometric series. A control group without the test substance is run in parallel. The test is usually conducted with four replicates per concentration, each containing five daphnids.

-

Test Conditions: The test is performed under static conditions (no renewal of the test solution) for 48 hours. Temperature is maintained at 20 ± 2 °C, with a photoperiod of 16 hours of light and 8 hours of dark. The daphnids are not fed during the test.

-

Endpoint: The primary endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated using statistical methods like probit analysis.

Terrestrial Toxicity Testing

3.2.1 Honey Bee, Acute Contact and Oral Toxicity Test (OECD 214 & 213)

These tests determine the acute toxicity of a substance to adult worker honey bees (Apis mellifera) through direct contact or oral ingestion.

-

Test Organism: Young adult worker honey bees.

-

Test Design (Contact - OECD 214): Bees are anaesthetized, and a precise droplet of the test substance, dissolved in a suitable carrier like acetone, is applied to the dorsal thorax of each bee. At least five dose levels are tested, with a minimum of three replicates of ten bees per dose.

-

Test Design (Oral - OECD 213): Bees are provided with a sucrose solution containing the test substance. They are allowed to feed on this solution for a specified period.

-

Test Conditions: After dosing, bees are kept in cages at a controlled temperature and humidity and provided with a clean sucrose solution. Mortality and any sublethal effects are observed at 4, 24, and 48 hours, and can be extended up to 96 hours.

-

Endpoint: The primary endpoint is mortality.

-

Data Analysis: The dose that is lethal to 50% of the bees (LD50) is calculated for each observation time point, expressed as µg of active substance per bee.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Organophosphates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) at synaptic junctions. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), causing continuous stimulation of nerve fibers, which can result in paralysis and death.

Experimental Workflow: Daphnia magna Acute Immobilization Test

The workflow for the OECD 202 guideline demonstrates a systematic process from preparation to data analysis.

Logical Relationship: Tiered Ecological Risk Assessment

Ecological risk assessment for pesticides follows a tiered or sequential approach. The process begins with simple, conservative laboratory tests and progresses to more complex and realistic studies only if an initial assessment indicates a potential risk.

References

- 1. This compound | C12H14NO4PS | CID 21207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

Ditalimfos (CAS 5131-24-8): A Technical Guide to its Research Applications and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditalimfos (CAS 5131-24-8), chemically known as O,O-diethyl phthalimidophosphonothioate, is a compound belonging to the organophosphate and phthalimide classes of chemicals. Primarily registered and utilized as a non-systemic fungicide with both protective and curative properties in agricultural settings, its biochemical mechanisms of action offer a basis for broader research applications. This technical guide synthesizes the available information on this compound, focusing on its core chemical properties, probable mechanisms of action based on its structural moieties, and detailed hypothetical experimental protocols for its investigation. Due to a notable lack of specific research on this compound beyond its agricultural use, this document extrapolates likely biological activities from related compounds to provide a foundational framework for future research in toxicology, drug discovery, and biochemical studies.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for designing and interpreting experimental studies.

| Property | Value | Source |

| CAS Number | 5131-24-8 | [1][2][3] |

| Molecular Formula | C12H14NO4PS | [1][3] |

| Molecular Weight | 299.28 g/mol | |

| Appearance | Colorless solid | |

| Synonyms | O,O-Diethyl phthalimidophosphonothioate, Millie, Plondrel, Laptran, Frutogard, Dowco-199 | |

| Chemical Class | Organophosphate, Phthalimide |

Core Mechanisms of Action

The dual chemical nature of this compound as both an organophosphate and a phthalimide suggests two primary, and potentially synergistic, mechanisms of action.

Organophosphate-Mediated Acetylcholinesterase Inhibition

As an organophosphate, this compound is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, which can lead to paralysis and death in target organisms.

Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition

References

An In-depth Technical Guide to the Mode of Action of Phthalimide Fungicides and Ditalimfos

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms of action of phthalimide fungicides, with a specific focus on Captan, Folpet, and Captafol, and delves into the distinct mode of action of the organophosphate fungicide Ditalimfos. Phthalimide fungicides are characterized by their multi-site inhibitory action, primarily targeting thiol-containing enzymes crucial for fungal respiration and cellular function. In contrast, this compound, an organophosphate, is understood to act primarily through the inhibition of acetylcholinesterase, a key enzyme in neurotransmission, although its specific effects on fungal physiology are less documented. This guide presents a detailed examination of their biochemical interactions, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Phthalimide Fungicides: A Multi-Site Approach to Fungal Inhibition

Phthalimide fungicides, including the widely used compounds Captan, Folpet, and Captafol, are broad-spectrum, non-systemic contact fungicides.[1] Their primary mode of action is characterized by a non-specific reaction with thiol (-SH) groups present in various fungal proteins and enzymes.[2] This multi-site activity makes the development of resistance in fungal populations less likely compared to single-site inhibitors.

Core Mechanism: Thiol Reactivity

The fungicidal activity of phthalimides is intrinsically linked to the reactivity of their N-S-CCl₃ moiety. This group readily reacts with nucleophilic thiol groups found in amino acids like cysteine, which are integral to the structure and function of numerous enzymes.

The reaction proceeds as follows:

-

Thiol Adduction: The fungicide molecule reacts with a thiol group (R-SH) on a fungal protein.

-

Cleavage and Thiophosgene Formation: This interaction leads to the cleavage of the N-S bond, releasing the phthalimide or a related cyclic imide and forming a highly reactive intermediate, thiophosgene (CSCl₂).[3]

-

Enzyme Inactivation: The reactive thiophosgene can then further react with other functional groups on the enzyme or other cellular components, leading to widespread and irreversible enzyme inactivation.[3]

This disruption of multiple enzymatic processes ultimately inhibits critical cellular functions, including respiration, leading to fungal cell death.

Key Phthalimide Fungicides

-

Captan: One of the most common phthalimide fungicides, Captan is used to control a wide range of fungal diseases on fruits, vegetables, and ornamental plants.[4] Its reaction with thiols is rapid, with a reported half-life in human blood of approximately 0.97 seconds.

-

Folpet: Structurally similar to Captan, Folpet is also a broad-spectrum protectant fungicide. It shares the same thiol-reactive mode of action. Its reaction with blood thiols is also rapid, with a half-life of about 4.9 seconds.

-

Captafol: Another related chloroalkylthio fungicide, Captafol, is also known to react with thiol groups. Due to toxicological concerns, its use has been restricted in many countries.

Quantitative Data: Efficacy of Phthalimide Fungicides

The efficacy of fungicides is often expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the fungicide required to inhibit a biological process by 50%.

| Fungicide | Fungal Species | Parameter | Value (µg/mL) | Reference |

| Captan | Botrytis cinerea | EC₅₀ (Mycelial Growth) | < 25 (Sensitive isolates) | |

| Captan | Botrytis cinerea | EC₅₀ (Mycelial Growth) | > 40 (Reduced sensitivity isolates) | |

| Captan | Botrytis cinerea | EC₅₀ (Germination Inhibition) | < 1 | |

| Folpet | Venturia inaequalis | EC₅₀ | Data not readily available in cited sources | |

| Captafol | Fusarium culmorum | EC₅₀ | Data not readily available in cited sources |

Note: EC₅₀ values can vary significantly depending on the fungal isolate, experimental conditions, and the specific biological parameter being measured.

This compound: An Organophosphate Fungicide

This compound is classified as both a phthalimide and an organophosphate fungicide. While it shares the phthalimide chemical scaffold, its primary mode of action is attributed to its organophosphate nature, which is the inhibition of acetylcholinesterase (AChE).

Core Mechanism: Acetylcholinesterase Inhibition

Organophosphates are potent inhibitors of acetylcholinesterase, an essential enzyme that hydrolyzes the neurotransmitter acetylcholine at synaptic junctions. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death in insects and other target organisms.

The mechanism involves the phosphorylation of a serine residue in the active site of the AChE enzyme by the organophosphate molecule, rendering the enzyme inactive. While this is the well-established mode of action for organophosphate insecticides, its direct fungicidal mechanism through the inhibition of a fungal equivalent of acetylcholinesterase is less clearly documented in the readily available literature. It is presumed that this compound disrupts a similar enzymatic process in fungi that is critical for their growth and development. It is also suggested that this compound may disrupt fungal respiration and growth through other mechanisms.

Quantitative Data: Efficacy of this compound

Experimental Protocols

Thiol Reactivity Assay

This assay is crucial for characterizing the primary mode of action of phthalimide fungicides.

Objective: To quantify the reaction kinetics of a phthalimide fungicide with a model thiol compound (e.g., glutathione).

Methodology:

-

Reagent Preparation: Prepare a stock solution of the phthalimide fungicide in a suitable organic solvent (e.g., acetone). Prepare a stock solution of a thiol-containing compound, such as glutathione (GSH), in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Reaction Initiation: Mix the fungicide and GSH solutions at known concentrations in a reaction vessel at a controlled temperature (e.g., 37°C).

-

Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction in the aliquots by adding a quenching agent, such as a strong acid (e.g., phosphoric acid), which protonates the thiol group and prevents further reaction.

-

Analysis: Analyze the concentration of the remaining fungicide and/or the formation of its degradation products (e.g., the phthalimide moiety) using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: Plot the concentration of the fungicide over time and fit the data to a first-order rate equation to determine the reaction rate constant (k) and the half-life (t₁/₂) of the reaction.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds against acetylcholinesterase.

Objective: To measure the in vitro inhibition of acetylcholinesterase by this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of acetylcholinesterase (from a commercial source, e.g., electric eel) in a phosphate buffer (pH 8.0).

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

-

Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Prepare various concentrations of the inhibitor (this compound) in a suitable solvent.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the phosphate buffer, DTNB solution, and the inhibitor solution (or solvent control).

-

Add the acetylcholinesterase solution to each well and incubate for a pre-determined time to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the ATCI substrate to each well.

-

-

Measurement: Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB at 412 nm over time using a microplate reader.

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be determined through further kinetic studies (e.g., by varying substrate concentrations).

-

Fungal Spore Germination Inhibition Assay

Objective: To determine the effect of fungicides on the germination of fungal spores.

Methodology:

-

Spore Suspension Preparation: Harvest fungal spores from a fresh culture and suspend them in a sterile solution (e.g., water with a surfactant like Tween 20) to a known concentration.

-

Fungicide Preparation: Prepare a series of dilutions of the fungicide in a suitable solvent or directly in the germination medium.

-

Incubation: In the wells of a microtiter plate or on cavity slides, mix the spore suspension with the different concentrations of the fungicide. Include a control with no fungicide.

-

Germination Conditions: Incubate the plates/slides in a humid chamber at an optimal temperature for spore germination for a specific period (e.g., 6-24 hours).

-

Microscopic Evaluation: After incubation, observe a defined number of spores (e.g., 100) under a microscope for each concentration and the control. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

-

Data Analysis: Calculate the percentage of spore germination for each concentration. Plot the percentage of inhibition of germination against the fungicide concentration to determine the EC₅₀ value.

Fungal Mitochondrial Respiration Assay

Objective: To measure the effect of fungicides on the oxygen consumption rate of fungal mitochondria.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from fungal protoplasts or mycelia through differential centrifugation.

-

Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or a Seahorse XF Analyzer) to measure the oxygen consumption rate.

-

Assay Conditions: Suspend the isolated mitochondria in a respiration buffer containing specific substrates for different complexes of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate for Complex II).

-

Fungicide Addition: After establishing a baseline respiration rate, inject the fungicide at various concentrations into the chamber and monitor the change in oxygen consumption.

-

Data Analysis: Determine the dose-dependent inhibition of respiration for each substrate to identify the specific complex of the electron transport chain that is being targeted.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed modes of action.

Conclusion

Phthalimide fungicides exert their broad-spectrum activity through a multi-site mechanism involving the non-specific inhibition of thiol-containing enzymes, a process that is fundamental to fungal cellular integrity and respiration. This mode of action presents a significant barrier to the development of resistance. This compound, in contrast, is believed to function primarily as an acetylcholinesterase inhibitor, a mechanism characteristic of organophosphate compounds. While this provides a clear direction for its fungicidal action, further research is needed to fully elucidate its specific targets and efficacy within fungal pathogens. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these and other novel antifungal agents. A deeper understanding of their molecular interactions is paramount for the strategic development of new and more effective crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H14NO4PS | CID 21207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Ditalimfos Residues in Agricultural Produce Using Gas Chromatography

Introduction

Ditalimfos is an organophosphorus pesticide used to control a range of fungal diseases on fruits and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[1] This necessitates the availability of robust and sensitive analytical methods for its routine monitoring. Gas chromatography (GC) coupled with selective detectors is a powerful technique for the determination of organophosphorus pesticide residues.[1][2] This application note details a comprehensive method for the analysis of this compound residues in various food matrices, employing the widely adopted QuEChERS sample preparation method followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). The enhanced sensitivity and selectivity of GC-MS/MS make it particularly suitable for analyzing complex food matrices.[3]

Principle

The method involves an initial extraction of this compound residues from the homogenized sample using acetonitrile, a process facilitated by the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[3] This approach ensures high extraction efficiency while minimizing solvent consumption. A subsequent cleanup step using dispersive solid-phase extraction (dSPE) removes interfering matrix components. The final extract is then analyzed by a gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS), which provides excellent selectivity and sensitivity for the quantification of this compound.

Experimental Workflow

A visual representation of the analytical workflow, from sample receipt to final data analysis, is provided below.

References

Application Note: Quantification of Ditalimfos Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a detailed protocol for the quantification of Ditalimfos, an organophosphate insecticide, in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method outlined provides a robust and reliable approach for researchers, scientists, and professionals in drug development and food safety for the accurate determination of this compound residues. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is an organothiophosphate insecticide and fungicide used to control a range of pests on fruits, vegetables, and ornamental crops. Due to its potential toxicity, monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection.[1] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of pesticide residues due to its sensitivity, specificity, and applicability to a wide range of compounds.[1] This application note provides a comprehensive HPLC method for the determination of this compound.

Experimental

Reagents and Materials

-

This compound analytical standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Sodium chloride (analytical grade)

-

Anhydrous magnesium sulfate (analytical grade)

-

Primary secondary amine (PSA) sorbent

-

C18 solid-phase extraction (SPE) cartridges

-

Syringe filters (0.45 µm)

Instrumentation

A standard HPLC system equipped with a UV detector is required.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Detector: UV-Vis Detector

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

-

Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add internal standard if necessary.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract:

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions

-

Column: C18 reversed-phase column (150 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). The mobile phase may be acidified with 0.1% formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 220 nm (based on typical absorbance for organophosphates, should be optimized by scanning this compound standard)

Method Validation

The analytical method should be validated according to international guidelines (e.g., SANCO/12682/2019) to ensure its suitability for the intended purpose. Key validation parameters include:

-

Linearity: The linearity of the method should be assessed by analyzing a series of standard solutions at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is often defined as 3:1 and LOQ as 10:1.

-

Precision: The precision of the method is evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should typically be ≤20%.

-

Accuracy: Accuracy is determined through recovery studies by spiking blank matrix samples with known concentrations of this compound. The recovery is calculated as the percentage of the measured concentration to the spiked concentration. Acceptable recovery is generally within the range of 70-120%.

-

Specificity: The specificity of the method is its ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of this compound.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for easy comparison and interpretation.

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

| Column | C18 reversed-phase (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Retention Time | To be determined experimentally |

Table 2: Method Validation Data for this compound Quantification

| Parameter | Result |

| Linearity Range (µg/mL) | e.g., 0.1 - 10 |

| Correlation Coefficient (r²) | e.g., ≥0.995 |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Precision (RSD %) | e.g., <10% |

| Accuracy (Recovery %) | e.g., 85-110% |

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

References

Application Notes & Protocols: A General Framework for In vitro Antifungal Susceptibility Testing of Novel Compounds

Introduction

Ditalimfos is identified as an organophosphorus insecticide. As of the current scientific literature, there is no established evidence to support its use as an antifungal agent. Therefore, specific protocols for testing the antifungal susceptibility of this compound do not exist.

The following application notes and protocols provide a general and robust framework for the in vitro antifungal susceptibility testing of any novel or exploratory compound, based on widely accepted methodologies from the Clinical and Laboratory Standards Institute (CLSI). This guide is intended for researchers, scientists, and drug development professionals who are in the process of screening and evaluating new chemical entities for potential antifungal activity.

General Principles of Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is a critical step in the discovery and development of new antifungal agents. The primary goal is to determine the minimum concentration of a compound that inhibits the visible growth of a specific fungus. This value is known as the Minimum Inhibitory Concentration (MIC). These tests are essential for:

-

Screening new compounds for antifungal activity.

-

Determining the spectrum of activity of a compound against various fungal species.

-

Providing a preliminary indication of the potential therapeutic dose.

The protocols outlined below are based on the broth microdilution method, a widely used technique for determining MICs.

Experimental Protocol: Broth Microdilution Method for Yeasts

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing and can be used as a starting point for evaluating a novel compound.

2.1. Materials

-

Test compound (e.g., a novel chemical entity)

-

Fungal isolate (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile water, saline, and DMSO (or other appropriate solvent)

2.2. Workflow Diagram

Application Notes and Protocols for the Formulation Development of Ditalimfos for Agricultural Use

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ditalimfos is an organophosphate fungicide that has been used in agriculture to control fungal diseases, most notably powdery mildew on various crops.[1][2] Although now considered largely obsolete in many regions, research into its formulation can provide a valuable model for the development of other organophosphate-based plant protection products.[3][4][5] As an organophosphate, this compound is an acetylcholinesterase inhibitor and also exhibits neurotoxic properties. This document provides detailed application notes and protocols for the development of two common formulation types for this compound: an Emulsifiable Concentrate (EC) and a Wettable Powder (WP).

Physicochemical Properties of this compound

A thorough understanding of the active ingredient's properties is crucial for formulation development.

| Property | Value | Reference |

| Chemical Name | O,O-diethyl phthalimidophosphonothioate | |

| CAS Number | 5131-24-8 | |

| Molecular Formula | C12H14NO4PS | |

| Molecular Weight | 299.28 g/mol | |

| Physical State | Colorless crystalline solid | |

| Melting Point | 81.6 °C | |

| Solubility | Sparingly soluble in water, soluble in most organic solvents. | |

| Mechanism of Action | Thought to disrupt fungal respiration and growth; Acetylcholinesterase inhibitor. | |

| Degradation | Degrades to form phthalimide. Organophosphates can be susceptible to hydrolysis, especially in alkaline conditions and in the presence of certain metals like copper. |

Formulation Development

The selection of a suitable formulation type depends on the physicochemical properties of the active ingredient, the intended application method, and the target crop. For this compound, Emulsifiable Concentrates (EC) and Wettable Powders (WP) are historically relevant formulation types.

Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the active ingredient in a water-immiscible solvent with the addition of emulsifiers. When diluted with water, they form a stable oil-in-water emulsion for spraying.

2.1.1. Example EC Formulation Composition

| Component | Function | Example Concentration (% w/w) |

| This compound (Technical Grade, 95%) | Active Ingredient | 42.1 |

| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 40.0 |

| Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate) | Emulsifier | 5.0 |

| Non-ionic Emulsifier (e.g., Ethoxylated castor oil) | Emulsifier | 12.9 |

| Total | 100.0 |

2.1.2. Experimental Protocol for EC Formulation Preparation

-

Preparation: In a suitable glass beaker equipped with a magnetic stirrer, add the aromatic solvent.

-

Dissolution: While stirring, slowly add the technical-grade this compound to the solvent. Continue stirring until the active ingredient is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution.

-

Addition of Emulsifiers: To the this compound solution, add the anionic and non-ionic emulsifiers.

-

Homogenization: Continue stirring the mixture for at least 30 minutes to ensure a homogenous formulation.

-

Packaging: Transfer the final EC formulation into a chemically inert and tightly sealed container.

Wettable Powder (WP) Formulation

WP formulations are dry powders that contain the active ingredient, a carrier, and wetting and dispersing agents. They are mixed with water to form a suspension for spraying.

2.2.1. Example WP Formulation Composition

| Component | Function | Example Concentration (% w/w) |

| This compound (Technical Grade, 95%) | Active Ingredient | 52.6 |

| Kaolin Clay | Carrier/Diluent | 40.4 |

| Lignosulfonate | Dispersing Agent | 5.0 |

| Sodium Lauryl Sulfate | Wetting Agent | 2.0 |

| Total | 100.0 |

2.2.2. Experimental Protocol for WP Formulation Preparation

-

Pre-milling: Grind the technical-grade this compound to a fine powder using a laboratory mill.

-

Blending: In a laboratory-scale powder blender, combine the milled this compound, kaolin clay, lignosulfonate, and sodium lauryl sulfate.

-

Homogenization: Blend the components for at least 30 minutes to achieve a uniform mixture.

-

Milling: Pass the blended powder through an air-jet mill to achieve the desired particle size distribution (typically >98% passing through a 44 µm sieve).

-

Packaging: Package the final WP formulation in a moisture-proof container.

Quality Control of Formulations

Both the EC and WP formulations must undergo rigorous quality control testing to ensure they meet the required specifications. The following are key tests based on CIPAC (Collaborative International Pesticides Analytical Council) methodologies.

| Test | Method (CIPAC) | EC Formulation Specification | WP Formulation Specification |

| Active Ingredient Content | CIPAC MT 45 | 400 g/kg ± 25 g/kg | 500 g/kg ± 25 g/kg |

| Emulsion Stability | CIPAC MT 36.3 | No more than 2 ml of cream or oil separation after 30 min. | Not Applicable |

| Wettability | CIPAC MT 53 | Not Applicable | Complete wetting in < 1 minute. |

| Suspensibility | CIPAC MT 184 | Not Applicable | Minimum 80% in suspension after 30 min in CIPAC Standard Water D. |

| Persistent Foaming | CIPAC MT 47.3 | Maximum 10 ml foam after 1 min. | Maximum 25 ml foam after 1 min. |

| pH of 1% aqueous dispersion/emulsion | CIPAC MT 75.3 | 5.0 - 7.0 | 6.0 - 8.0 |

Stability Studies

Stability testing is essential to determine the shelf-life of the formulation under various storage conditions.

Accelerated Storage Stability

-

Protocol: Store samples of the formulation at 54 ± 2 °C for 14 days (CIPAC MT 46.3).

-

Analysis: After the storage period, analyze the samples for any changes in active ingredient content and physical properties as listed in the quality control table above.

-

Acceptance Criteria: The active ingredient content should not decrease by more than 5% of the initial value, and the physical properties should remain within the specified limits.

Low-Temperature Stability

-

Protocol: Store samples of the liquid (EC) formulation at 0 ± 2 °C for 7 days (CIPAC MT 39.3).

-

Analysis: Observe the samples for any crystallization or phase separation.

-

Acceptance Criteria: The volume of any separated solid or liquid should not exceed 0.3 ml.

Efficacy Testing Protocol (Against Powdery Mildew)

The following protocol outlines a general procedure for evaluating the efficacy of the this compound formulations against powdery mildew in a controlled environment.

-

Plant Material: Use a susceptible host plant species, such as cucumber or wheat seedlings, grown to the 2-3 true leaf stage.

-

Experimental Design: Arrange the plants in a randomized complete block design with at least four replicates per treatment.

-

Treatments:

-

Untreated Control (water spray)

-

This compound EC formulation at various application rates (e.g., 250, 500, 1000 ppm a.i.)

-

This compound WP formulation at various application rates (e.g., 250, 500, 1000 ppm a.i.)

-

Reference Fungicide (a registered product for powdery mildew control)

-

-